tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a tert-butyl group, a diazoacetyl group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Diazoacetyl Group: The diazoacetyl group is introduced via diazo transfer reactions, often using reagents like diazomethane or diazoacetic acid derivatives.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the diazoacetyl group to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diazoacetyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its reactivity with various biological and chemical targets. The diazoacetyl group can form covalent bonds with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate include:
tert-Butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the pyrrolidine ring.
tert-Butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate: Another stereoisomer with different biological and chemical properties.
tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylate: This compound has the diazoacetyl group attached to a different position on the pyrrolidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the position of the diazoacetyl group, which influence its reactivity and applications.
Properties
CAS No. |
2757961-27-4 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.3 |
Purity |
0 |
Origin of Product |
United States |
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